molecular formula C3H5NO4 B3280525 1,1,1-Trihydroxyethyl isocyanate CAS No. 71672-89-4

1,1,1-Trihydroxyethyl isocyanate

Cat. No.: B3280525
CAS No.: 71672-89-4
M. Wt: 119.08 g/mol
InChI Key: JVUBSYFKKSKWSO-UHFFFAOYSA-N
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Description

1,1,1-Trihydroxyethyl isocyanate is a chemical compound with the molecular formula C3H5NO4 It features an isocyanate group (-NCO) attached to a triol (three hydroxyl groups) structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trihydroxyethyl isocyanate can be synthesized through several methods. One common approach involves the reaction of ethylene glycol with phosgene to form ethylene carbonate, which is then reacted with ammonia to produce this compound. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often employs the phosgene method due to its efficiency. non-phosgene methods are also being explored to address environmental and safety concerns associated with phosgene. These methods include the use of carbon monoxide and dimethyl carbonate as alternative reagents .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trihydroxyethyl isocyanate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The isocyanate group can be reduced to form amines.

    Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reactions with alcohols and amines typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Amines.

    Substitution: Urethanes and ureas.

Scientific Research Applications

1,1,1-Trihydroxyethyl isocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.

    Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of 1,1,1-trihydroxyethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group reacts with hydroxyl and amine groups to form stable urethane and urea linkages. This reactivity is harnessed in polymer chemistry to create cross-linked networks and materials with desirable mechanical properties .

Comparison with Similar Compounds

Similar Compounds

    Ethyl isocyanate: Similar in structure but lacks the hydroxyl groups.

    Methyl isocyanate: Known for its use in the production of pesticides and its high reactivity.

    Phenyl isocyanate: Contains an aromatic ring, making it more stable and less reactive than aliphatic isocyanates.

Uniqueness

1,1,1-Trihydroxyethyl isocyanate is unique due to the presence of three hydroxyl groups, which enhance its reactivity and versatility in forming various derivatives. This makes it particularly valuable in applications requiring multiple functional groups for further chemical modifications .

Properties

IUPAC Name

2-isocyanatoethane-1,1,1-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO4/c5-2-4-1-3(6,7)8/h6-8H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUBSYFKKSKWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(O)(O)O)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20992271
Record name 2-Isocyanatoethane-1,1,1-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20992271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71672-89-4
Record name 2-Isocyanato-1,1,1-ethanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71672-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trihydroxyethyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071672894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isocyanatoethane-1,1,1-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20992271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trihydroxyethyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.910
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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